BenchChemオンラインストアへようこそ!

MC-Val-Cit-PAB-Exatecan

ADC payload selection topoisomerase I inhibition camptothecin analogs

MC-Val-Cit-PAB-Exatecan enables ADCs with a Topoisomerase I inhibitor payload that delivers potent bystander killing for heterogeneous tumors. Distinct from MMAE, it retains favorable PK at high DAR8 and shows 1.0% aggregation for easier purification. Strategic for programs requiring low aggregation and overcoming T-DM1 resistance via alternative mechanisms.

Molecular Formula C53H60FN9O12
Molecular Weight 1034.1 g/mol
Cat. No. B12419148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-Exatecan
Molecular FormulaC53H60FN9O12
Molecular Weight1034.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O
InChIInChI=1S/C53H60FN9O12/c1-5-53(73)34-22-39-46-32(24-63(39)49(69)33(34)26-74-50(53)70)44-36(17-16-31-28(4)35(54)23-38(58-46)43(31)44)60-52(72)75-25-29-12-14-30(15-13-29)57-47(67)37(10-9-20-56-51(55)71)59-48(68)45(27(2)3)61-40(64)11-7-6-8-21-62-41(65)18-19-42(62)66/h12-15,18-19,22-23,27,36-37,45,73H,5-11,16-17,20-21,24-26H2,1-4H3,(H,57,67)(H,59,68)(H,60,72)(H,61,64)(H3,55,56,71)/t36-,37-,45-,53-/m0/s1
InChIKeyLTDBDCBQBJSDFT-AZRSLHAWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Val-Cit-PAB-Exatecan: A Cathepsin B-Cleavable Drug-Linker Conjugate for ADC Construction


MC-Val-Cit-PAB-Exatecan (MC-Val-Cit-PAB-DX8951) is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). It comprises the potent DNA topoisomerase I inhibitor exatecan (DX-8951) conjugated via a cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker to a maleimidocaproyl (MC) thiol-reactive moiety . This construct enables targeted intracellular release of the cytotoxic payload upon lysosomal cleavage, a mechanism distinct from microtubule inhibitors like MMAE .

Why MC-Val-Cit-PAB-Exatecan Cannot Be Replaced by Other ADC Linker-Payload Constructs


Generic substitution among ADC linker-payloads is untenable due to profound differences in payload mechanism, linker cleavage kinetics, and resulting conjugate stability. MC-Val-Cit-PAB-Exatecan combines a Topoisomerase I inhibitor with a cathepsin B-cleavable linker, yielding distinct pharmacological and developability profiles compared to tubulin-targeting payloads like MMAE or alternative camptothecin derivatives such as SN-38 [1]. Critically, exatecan-based ADCs exhibit unique photolability and aggregation behavior [2], while the Val-Cit-PAB cleavage system demonstrates specific sensitivity to lysosomal cathepsin B , parameters that directly impact both in vivo efficacy and manufacturing feasibility.

Quantitative Differentiation of MC-Val-Cit-PAB-Exatecan Against Comparator Payloads


Payload Potency: Exatecan Exhibits 10-Fold Greater In Vitro Activity Than SN-38

The exatecan payload (DX-8951) demonstrates significantly enhanced potency relative to SN-38, the active metabolite of irinotecan. In vitro cytotoxicity assays reveal that exatecan exhibits approximately 10-fold greater anti-tumor activity than SN-38 [1]. This differential potency is critical for ADC design, as higher payload activity can reduce the required drug-to-antibody ratio (DAR) and minimize off-target toxicity.

ADC payload selection topoisomerase I inhibition camptothecin analogs

Payload Photostability: Exatecan-ADC Exhibits 8.5% Aggregation Upon Light Exposure vs. Minimal Degradation for MMAE-ADC

Under forced photodegradation conditions, an exatecan-conjugated ADC demonstrated pronounced instability relative to MMAE- and DM1-conjugated ADCs. Specifically, the exatecan-ADC showed an increase in aggregate levels to ~8.5% in size-exclusion HPLC, whereas the unconjugated mAb and other payload ADCs remained stable [1]. Additionally, the exatecan-ADC exhibited a decrease in ion-exchange chromatography peak height to 27% of the unstressed control, indicating significant charge heterogeneity [1].

ADC formulation stability photodegradation aggregation

ADC Aggregation Propensity: Exatecan-ADC Shows Lower SEC Aggregation (1.0%) Than MMAE-ADC (1.4-1.6%) at DAR 2.0

In a comparative study of site-specifically conjugated ADCs using AJICAP technology, an exatecan-based ADC (APL-1092) with DAR 2.0 exhibited only 1.0% aggregation by size-exclusion chromatography (SEC), whereas analogous MMAE-based ADCs (APL-1081 and APL-1091) showed higher aggregation levels of 1.6% and 1.4%, respectively [1]. This indicates that exatecan payloads, despite their hydrophobicity, can be formulated into stable conjugates with favorable aggregation profiles when paired with appropriate linker technologies.

ADC developability hydrophobicity aggregation

Bystander Killing Effect: Exatecan-ADC Demonstrates Superior Bystander Activity vs. DS-8201a (Enhertu)

In preclinical HER2+ breast and esophageal cancer models, an exatecan-based ADC exhibited a higher bystander killing effect than DS-8201a (trastuzumab deruxtecan), the approved anti-HER2 ADC [1]. This enhanced bystander activity was associated with the ability to overcome resistance to T-DM1 (Kadcyla), suggesting that exatecan payloads can effectively eliminate antigen-negative tumor cells adjacent to antigen-positive cells within heterogeneous tumor masses.

bystander effect heterogeneous tumors HER2+ cancer

In Vivo Efficacy: Exatecan-Based ADC Outperforms Enhertu in Head-to-Head Xenograft Studies

A head-to-head comparison of a novel exatecan linker-payload ADC platform with Enhertu (trastuzumab deruxtecan) in a xenograft model revealed improved target-mediated killing of tumor cells and superior in vivo efficacy across four tested dose levels [1]. The exatecan-based ADC also demonstrated drastically improved linker stability in vitro and in vivo, along with antibody-like pharmacokinetic properties even at high DAR8 loading [1].

ADC efficacy xenograft model TOP1 inhibitor

Optimal Use Cases for MC-Val-Cit-PAB-Exatecan in ADC Research and Development


Targeting Heterogeneous Solid Tumors with High Antigen Variability

The strong bystander killing effect of exatecan payloads, as demonstrated against DS-8201a [1], makes MC-Val-Cit-PAB-Exatecan particularly suitable for developing ADCs targeting antigens with heterogeneous expression (e.g., HER2, TROP-2, Nectin-4). This linker-payload can eliminate neighboring antigen-negative cancer cells, overcoming a key resistance mechanism.

Developing Next-Generation ADCs with Improved Developability Profiles

The lower aggregation propensity (1.0% vs. 1.4-1.6% for MMAE-ADCs at DAR 2.0) [2] supports the use of MC-Val-Cit-PAB-Exatecan in manufacturing scenarios where low aggregate levels are critical for regulatory approval and long-term stability. This attribute reduces the need for extensive post-conjugation purification.

Constructing High-DAR ADCs (DAR8) with Maintained Pharmacokinetics

Exatecan-based ADCs, even when highly loaded at DAR8, retain antibody-like pharmacokinetic properties [3]. This enables the design of ADCs with higher drug payloads without sacrificing favorable in vivo exposure, a distinct advantage over more hydrophobic payloads that often accelerate clearance at high DAR.

Overcoming Resistance to T-DM1 in HER2+ Cancers

Preclinical evidence shows that exatecan-ADCs overcome resistance to T-DM1 [1], likely due to the different payload mechanism (Topoisomerase I inhibition vs. microtubule disruption) and enhanced bystander killing. MC-Val-Cit-PAB-Exatecan is therefore a strategic choice for second-line ADC programs in patients who have progressed on maytansinoid-based therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Val-Cit-PAB-Exatecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.